molecular formula C34H50N4O9S B1669780 Dalfopristin CAS No. 112362-50-2

Dalfopristin

Cat. No. B1669780
M. Wt: 690.8 g/mol
InChI Key: SUYRLXYYZQTJHF-VMBLUXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalfopristin is an antibiotic used with quinupristin to treat severe or life-threatening infections of vancomycin-resistant Enterococcus faecium (VREF), and skin infections caused by methicillin susceptible staphylococcus aureus or streptococcus pyogenes . It is a combination of two antibiotics (Dalfopristin and quinupristin) used to treat infections by staphylococci and by vancomycin-resistant Enterococcus faecium .


Synthesis Analysis

Dalfopristin is synthesized from pristinamycine IIa through achieving a stereoselective Michael-type addition of 2-diethylaminoethanethiol on the conjugated double bond of the dehydroproline ring .


Molecular Structure Analysis

The molecular formula of Dalfopristin is C34H50N4O9S . The average mass is 690.85 Da and the monoisotopic mass is 690.329834 Da .


Chemical Reactions Analysis

Dalfopristin inhibits the early phase of protein synthesis in the bacterial ribosome . It is converted to an active non-conjugated metabolite by hydrolysis .


Physical And Chemical Properties Analysis

Dalfopristin has a molecular weight of 690.85 .

Scientific Research Applications

  • Scientific Field : Medical Microbiology and Infectious Diseases .
  • Summary of the Application : Quinupristin/Dalfopristin is used to treat infections caused by gram-positive bacteria, including multi-drug-resistant strains . It has been particularly useful against Staphylococcus aureus, coagulase-negative staphylococci, and vancomycin-resistant Enterococcus faecium .
  • Methods of Application or Experimental Procedures : Quinupristin/Dalfopristin is administered intravenously. The exact dosage and duration of treatment depend on the type and severity of the infection .
  • Results or Outcomes : Quinupristin/Dalfopristin has shown effectiveness in treating various infections, including those resistant to other antibiotics. For example, it has been used successfully to treat intra-abdominal, aortic graft, bacteremia, and hydrocephalus shunt infections caused by multi-drug-resistant enterococci .
  • Scientific Field : Pharmaceutical Manufacturing

    • Summary of the Application : Dalfopristin is synthesized from pristinamycin IIa through a stereoselective Michael-type addition .
    • Methods of Application or Experimental Procedures : The production of the Dalfopristin portion of Quinupristin/Dalfopristin is achieved through purifying co-crystallization of the Quinupristin and Dalfopristin from acetone solutions .
    • Results or Outcomes : This process results in a more hydrophobic compound that contains a readily ionizable group available for salt formation .
  • Scientific Field : Treatment of Skin Infections

    • Summary of the Application : Dalfopristin, in combination with Quinupristin, is used to treat skin infections caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes .
    • Methods of Application or Experimental Procedures : The combination is administered intravenously, with the exact dosage and duration of treatment depending on the type and severity of the infection .
    • Results or Outcomes : The combination has shown effectiveness in treating these types of skin infections .
  • Scientific Field : Treatment of Vancomycin-Resistant Enterococcus Faecium Infections

    • Summary of the Application : Dalfopristin, in combination with Quinupristin, is used to treat severe or life-threatening infections of vancomycin-resistant Enterococcus faecium (VREF) .
    • Methods of Application or Experimental Procedures : The combination is administered intravenously, with the exact dosage and duration of treatment depending on the type and severity of the infection .
    • Results or Outcomes : The combination has shown effectiveness in treating these types of infections .
  • Scientific Field : Treatment of Methicillin-Resistant Staphylococcus Aureus Infections

    • Summary of the Application : Dalfopristin, in combination with Quinupristin, is used to treat infections caused by methicillin-resistant Staphylococcus aureus .
    • Methods of Application or Experimental Procedures : The combination is administered intravenously, with the exact dosage and duration of treatment depending on the type and severity of the infection .
    • Results or Outcomes : The combination has shown effectiveness in treating these types of infections .

Safety And Hazards

Dalfopristin may cause serious side effects. Call your doctor at once if you have severe stomach pain, diarrhea that is watery or bloody, pain, bruising, swelling, or severe irritation around the IV needle, jaundice (yellowing of the skin or eyes), a seizure (convulsions), irregular heart rate, or sudden numbness or weakness, severe headache, slurred speech, problems with balance .

properties

IUPAC Name

(6R,7S,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9+,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYRLXYYZQTJHF-VMBLUXKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869549
Record name Dalfopristin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The site of action of dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis., The site of action of quinupristin and dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis while quinupristin inhibits the late phase of protein synthesis. Synercid is bactericidal against isolates of methicillin-susceptible and methicillin-resistant staphylococci. The mode of action of Synercid differs from that of other classes of antibacterial agents such as beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides and tetracyclines. Therefore, there is no cross resistance between Synercid and these agents when tested by the minimum inhibitory concentration (MIC) method., The unique mechanism of action for quinupristin and dalfopristin is inhibition of the late (peptide chain elongation inhibition) and early (peptidyl transferase inhibition and resultant conformational changes) phases of protein synthesis, respectively, by binding at different sites on the 50S subunit of the bacterial ribosome. Antagonism of beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides, or tetracyclines has not occurred in vitro., The bacterial ribosome is a primary target of several classes of antibiotics. Investigation of the structure of the ribosomal subunits in complex with different antibiotics can reveal the mode of inhibition of ribosomal protein synthesis. Analysis of the interactions between antibiotics and the ribosome permits investigation of the specific effect of modifications leading to antimicrobial resistances. Streptogramins are unique among the ribosome-targeting antibiotics because they consist of two components, streptogramins A and B, which act synergistically. Each compound alone exhibits a weak bacteriostatic activity, whereas the combination can act bactericidal. The streptogramins A display a prolonged activity that even persists after removal of the drug. However, the mode of activity of the streptogramins has not yet been fully elucidated, despite a plethora of biochemical and structural data. RESULTS: The investigation of the crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the clinically relevant streptogramins quinupristin and dalfopristin reveals their unique inhibitory mechanism. Quinupristin, a streptogramin B compound, binds in the ribosomal exit tunnel in a similar manner and position as the macrolides, suggesting a similar inhibitory mechanism, namely blockage of the ribosomal tunnel. Dalfopristin, the corresponding streptogramin A compound, binds close to quinupristin directly within the peptidyl transferase centre affecting both A- and P-site occupation by tRNA molecules. The crystal structure indicates that the synergistic effect derives from direct interaction between both compounds and shared contacts with a single nucleotide, A2062. Upon binding of the streptogramins, the peptidyl transferase centre undergoes a significant conformational transition, which leads to a stable, non-productive orientation of the universally conserved U2585. Mutations of this rRNA base are known to yield dominant lethal phenotypes. It seems, therefore, plausible to conclude that the conformational change within the peptidyl transferase centre is mainly responsible for the bactericidal activity of the streptogramins and the post-antibiotic inhibition of protein synthesis.
Record name Dalfopristin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dalfopristin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dalfopristin

Color/Form

Slightly yellow to yellow powder, White solid

CAS RN

112362-50-2
Record name Dalfopristin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112362-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalfopristin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112362502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalfopristin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dalfopristin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DALFOPRISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9M4FJE48E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dalfopristin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

approximately 150 °C
Record name Dalfopristin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalfopristin
Reactant of Route 2
Reactant of Route 2
Dalfopristin
Reactant of Route 3
Reactant of Route 3
Dalfopristin
Reactant of Route 4
Dalfopristin
Reactant of Route 5
Dalfopristin
Reactant of Route 6
Dalfopristin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.